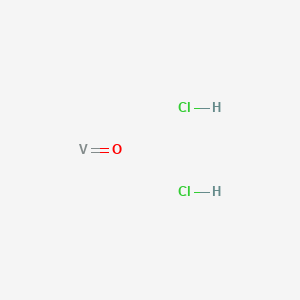
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (ITPD) is a pyrimidine-based compound that has been used for various scientific and industrial applications. ITPD has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. It has also been used in the synthesis of polymers, catalysts, and other materials. Additionally, ITPD has been studied for its potential applications in medicine, biochemistry, and other fields.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives Synthesis
One significant application of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione derivatives is in the synthesis of various pyrimidine compounds. For instance, 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones can be obtained from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, indicating its utility in the formation of the pyridopyrimidine ring system, a structure often found in pharmaceuticals (Noguchi et al., 1988). Similarly, derivatives like 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and 5,5′-(arylmethylene) bis[6-aminopyrimidine-2,4(1H,3H)-dione] can be synthesized via three-component reactions, showcasing the compound's flexibility in creating diverse molecular structures (Shi, Shi, & Rong, 2010).
Heterocyclic Transformations
The compound also plays a role in heterocyclic transformations. For example, 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts under specific conditions to yield 6-substituted 5-acetyluracils and with malonamide to give a bicyclic pyridopyrimidine system. These reactions showcase its potential in creating structurally complex molecules with potential medicinal applications (Singh, Aggarwal, & Kumar, 1992).
Multi-Component Reactions and Structural Analysis
The compound's derivatives are also synthesized through multi-component reactions, as shown in the formation of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione. This complex synthesis underlines the compound's utility in creating multifunctional molecules. Additionally, the crystal structure analysis provides valuable insights into the molecular structure and its potential interactions (Barakat et al., 2016).
Novel Compound Synthesis and Characterization
Moreover, novel series of compounds, such as (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, have been synthesized and characterized, indicating the compound's utility in the development of new pharmaceutical agents. These compounds have been tested for their anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in drug discovery and development (Veeranna et al., 2022).
Propiedades
IUPAC Name |
5-iodo-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRCIQVWZBFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448543 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134039-54-6 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the significance of studying the reaction of 5-Iodo-1,3,6-trimethyluracil with potassium iodide (KI)?
A1: Research on the reaction of halogenated uracils, including 5-Iodo-1,3,6-trimethyluracil, with KI provides insights into the dehalogenation mechanisms of these compounds [, , ]. Understanding these reactions is crucial as they can impact the stability and reactivity of these molecules in various chemical and biological contexts.
Q2: What type of reaction mechanism is involved in the interaction between 5-Iodo-1,3,6-trimethyluracil and KI?
A2: The reaction of 5-Iodo-1,3,6-trimethyluracil with KI is suggested to proceed through an electrophilic ipso-substitution mechanism []. This means that the iodide ion (I-) acts as a nucleophile, attacking the carbon atom bearing the iodine substituent in the uracil ring, leading to the displacement of the iodine atom.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
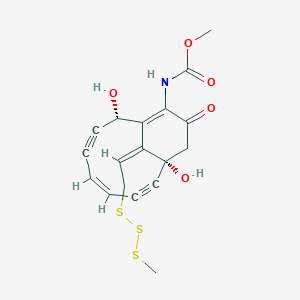
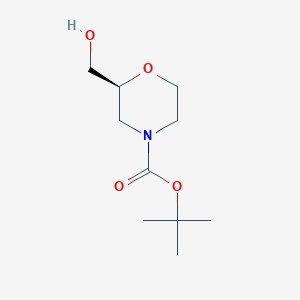


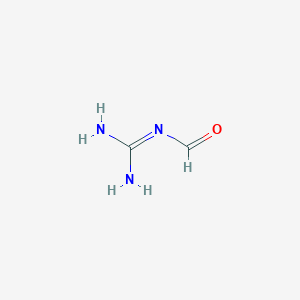
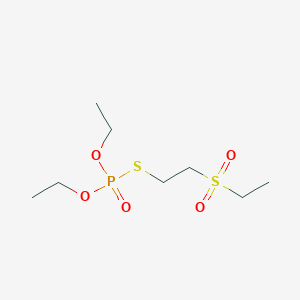
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
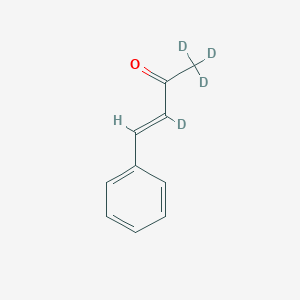
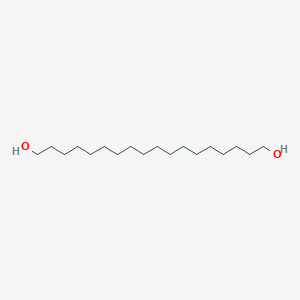
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

